2'-Methylbiphenyl-4-methylamine chemical structure and properties
2'-Methylbiphenyl-4-methylamine chemical structure and properties
An In-depth Technical Guide to 2'-Methylbiphenyl-4-methylamine: Structure, Properties, and Synthesis Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Methylbiphenyl-4-methylamine is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structural motif is a key component in various pharmacologically active compounds and functional materials. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and potential applications, with a focus on providing practical insights for laboratory and developmental settings.
Chemical Identity and Structure
2'-Methylbiphenyl-4-methylamine, also known as (2'-methyl-[1,1'-biphenyl]-4-yl)methanamine, is an aromatic amine featuring a biphenyl core. This core consists of two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a methyl group at the 2' position, and the other is substituted with a methylamine group at the 4 position.
The IUPAC name for this compound is (2'-methyl-[1,1'-biphenyl]-4-yl)methanamine. Its chemical structure and basic identifiers are summarized below.
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Chemical Structure: (A visual representation of the chemical structure would be placed here in a final document)
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CAS Number: 1204-41-7[1]
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Molecular Formula: C₁₃H₁₃N[1]
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Molecular Weight: 183.25 g/mol [1]
Physicochemical Properties
The physicochemical properties of 2'-Methylbiphenyl-4-methylamine are crucial for its handling, formulation, and application. While experimental data for this specific compound is limited, the properties of related biphenyl compounds provide valuable context.
| Property | Value | Reference / Note |
| Appearance | Expected to be a solid or oil at room temperature. | Based on similar biphenyl derivatives. |
| Melting Point | Not explicitly reported. For comparison, 4-Methylbiphenyl has a melting point of 45-49 °C.[2] | |
| Boiling Point | Not explicitly reported. For comparison, 2-Methylbiphenyl has a boiling point of 256 °C. | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and THF, and insoluble in water. | General solubility characteristic of biphenyl derivatives.[2] |
| logP (Octanol/Water Partition Coefficient) | Not explicitly reported. Calculated logP for the related 4-(N-Methylamino)biphenyl is 3.395.[3][4] | This suggests the compound is lipophilic. |
Synthesis and Mechanism
The synthesis of 2'-Methylbiphenyl-4-methylamine is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent and versatile method.[2] This reaction forms the C-C bond between the two aromatic rings.
Recommended Synthetic Approach: Suzuki-Miyaura Coupling
A plausible and efficient route involves the coupling of a boronic acid or its ester derivative with an aryl halide. For 2'-Methylbiphenyl-4-methylamine, this would typically involve the reaction of a 4-(methylaminophenyl)boronic acid derivative with a 2-halotoluene (e.g., 2-bromotoluene or 2-chlorotoluene).
Reaction Scheme:
(4-(methylaminophenyl)boronic acid) + (2-bromotoluene) --[Pd catalyst, Base]--> 2'-Methylbiphenyl-4-methylamine
The amino group in the boronic acid precursor may require protection (e.g., as a Boc-carbamate) to prevent side reactions, followed by a deprotection step after the coupling.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)
The following protocol is a generalized procedure that should be optimized for specific laboratory conditions.
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Reactant Preparation: In a round-bottom flask, dissolve the aryl halide (e.g., 2-bromotoluene, 1.0 mmol) and the arylboronic acid (e.g., 4-(methylaminophenyl)boronic acid, 1.2 mmol) in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water, 10 mL).
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Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃ (2.0 mmol), to the reaction mixture.
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Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2'-Methylbiphenyl-4-methylamine.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the two distinct phenyl rings, a singlet for the methyl group protons (around 2.3 ppm), a signal for the N-H proton of the amine, and a signal for the methyl group attached to the nitrogen. The aromatic region (typically 7.0-7.6 ppm) will display a complex splitting pattern due to the coupling of adjacent protons.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 13 carbon atoms. The methyl carbon would appear upfield (around 20 ppm), while the aromatic carbons would resonate in the downfield region (110-150 ppm). The carbon attached to the nitrogen will also have a characteristic shift.
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Mass Spectrometry (MS): The electron ionization mass spectrum (EI-MS) would show a molecular ion peak (M⁺) at m/z = 183.25, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl or amine groups.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).
Applications in Research and Development
Biphenyl derivatives are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
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Pharmaceutical Intermediates: The structurally similar compound, 2-cyano-4'-methylbiphenyl, is a key intermediate in the synthesis of sartan-based antihypertensive drugs like Losartan and Valsartan.[5][6] This highlights the potential of 2'-Methylbiphenyl-4-methylamine as a valuable building block for the discovery of new therapeutic agents.
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Scaffold for Drug Discovery: The biphenyl scaffold provides a rigid framework that can be functionalized to optimize binding to target proteins. The methylamine group offers a site for further chemical modification to explore structure-activity relationships (SAR).
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Materials Science: Biphenyl derivatives are also utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[2] The specific properties of 2'-Methylbiphenyl-4-methylamine could be explored for such applications.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2'-Methylbiphenyl-4-methylamine is not widely available. Therefore, it should be handled with the precautions appropriate for a novel chemical compound and by considering the safety information of structurally related compounds.
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General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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Potential Hazards (based on related compounds):
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May be harmful if swallowed.
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May cause skin and eye irritation.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2'-Methylbiphenyl-4-methylamine is a versatile chemical compound with significant potential, particularly in the field of pharmaceutical research and development. Its synthesis is readily achievable through established cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. While a comprehensive toxicological and biological profile is yet to be fully elucidated, its structural similarity to key pharmaceutical intermediates suggests it is a promising candidate for further investigation. Researchers and scientists working with this compound should adhere to standard laboratory safety protocols and can leverage the synthetic strategies outlined in this guide for its preparation and derivatization.
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